molecular formula C16H15FN2O B2840918 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide CAS No. 1208786-45-1

1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide

Cat. No.: B2840918
CAS No.: 1208786-45-1
M. Wt: 270.307
InChI Key: PCDWZQQDXWROHW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropanecarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring, a fluorophenyl group, and a methylpyridinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and methylpyridinyl groups. Common synthetic routes may involve:

    Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or other cyclopropanation methods.

    Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution or other suitable methods.

    Coupling Reactions: Attachment of the methylpyridinyl moiety through coupling reactions like Suzuki or Heck coupling.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl and methylpyridinyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-N-(6-methylpyridin-2-yl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Fluorophenyl)-N-(2-pyridyl)cyclopropanecarboxamide: Similar structure but with a different pyridine substitution pattern.

The uniqueness of 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-11-3-2-4-14(18-11)19-15(20)16(9-10-16)12-5-7-13(17)8-6-12/h2-8H,9-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDWZQQDXWROHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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